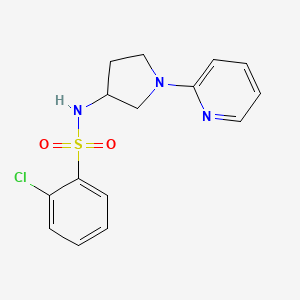
2-chloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-chloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide is a chlorinated pyrrolidinone-bearing benzenesulfonamide derivative. It is part of a novel set of compounds synthesized to investigate their binding affinity and selectivity against human carbonic anhydrases, which are enzymes involved in various physiological processes and are targets for cancer therapy due to their role in tumor growth and metastasis .
Synthesis Analysis
The synthesis of these derivatives, including this compound, involves the preparation of hydrazones from 1-(2-chloro-4-sulfamoylphenyl)-5-oxopyrrolidine-3-carboxylic acid. These compounds have shown low nanomolar affinity against cancer-related carbonic anhydrase IX, with dissociation constants (Kd) in the range of 5.0-37 nM. The presence of a chloro group at the meta position of the benzenesulfonamide ring has been found to increase the affinity to all carbonic anhydrase isozymes compared to nonchlorinated compounds .
Molecular Structure Analysis
The molecular structure of these compounds, including the chlorinated pyrrolidinone-bearing benzenesulfonamides, has been characterized using various techniques. The presence of triazole or oxadiazole groups attached directly to the pyrrolidinone moiety has been found to result in weaker binding to carbonic anhydrases compared to compounds with more flexible tail groups. This suggests that the rigidity or flexibility of the molecular structure can significantly influence the binding affinity to the target enzymes .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are not detailed in the provided papers. However, the synthesis likely involves multiple steps, including the formation of hydrazones and the introduction of chloro groups. The optimization of the molecular structure to improve binding affinity and selectivity is a key aspect of the chemical reactions analysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound and related compounds have been investigated to some extent. The compounds exhibit low nanomolar affinity against carbonic anhydrase IX, which is relevant for their potential use in cancer therapy. The chloro group at the meta position enhances this affinity, indicating that specific substitutions on the benzenesulfonamide ring can modulate the physical and chemical properties to improve therapeutic potential .
作用機序
Target of Action
Similar compounds have been reported to target mycobacterium tuberculosis h37ra , which suggests that this compound may also target bacterial species
Mode of Action
It’s known that similar compounds interact with their targets through a process of c–c bond cleavage promoted by i2 and tbhp . This reaction occurs in a mild and metal-free environment .
Biochemical Pathways
Similar compounds have been shown to exhibit anti-tubercular activity , suggesting that this compound may interfere with the biochemical pathways of Mycobacterium tuberculosis
Result of Action
Similar compounds have been shown to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that this compound may also have anti-tubercular effects.
Action Environment
It’s known that the reaction of similar compounds occurs in a mild and metal-free environment , suggesting that the compound’s action may be influenced by these conditions.
特性
IUPAC Name |
2-chloro-N-(1-pyridin-2-ylpyrrolidin-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2S/c16-13-5-1-2-6-14(13)22(20,21)18-12-8-10-19(11-12)15-7-3-4-9-17-15/h1-7,9,12,18H,8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXBUUBBBWLYHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NS(=O)(=O)C2=CC=CC=C2Cl)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


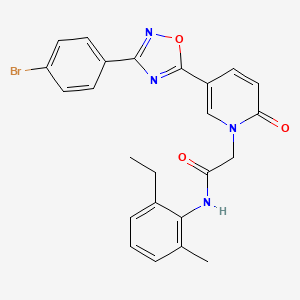
![N-[5-(4-Fluoro-phenyl)-[1,3,4]thiadiazol-2-yl]-2-methoxy-benzamide](/img/structure/B3019492.png)

![N-(2-chlorophenyl)-2-{[6-(2-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B3019495.png)
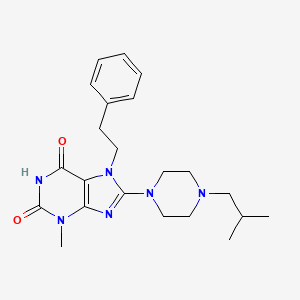
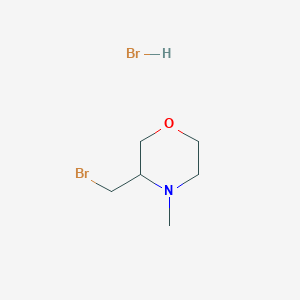

![1-(2-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B3019502.png)
![Dodecyl N-[(4-{4-[({[(dodecyloxy)carbonyl]amino}methanethioyl)-amino]phenoxy}phenyl)carbamothioyl]-carbamate](/img/structure/B3019503.png)
![(E)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B3019504.png)
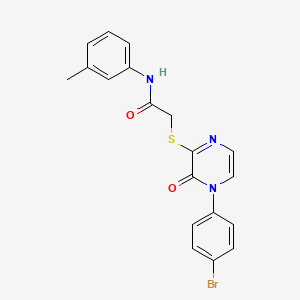

![2-Chloro-1-[3-(1H-indol-3-ylmethyl)morpholin-4-yl]propan-1-one](/img/structure/B3019511.png)